

# The Immunomodulatory Landscape of Lactobacillus plantarum P-8: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Lactobacillus plantarum P-8, a probiotic strain originally isolated from the natural fermentation of sour cow's milk, has garnered significant scientific interest for its immunomodulatory capabilities.[1] Extensive research, encompassing in vitro, in vivo, and human clinical studies, has demonstrated the potential of L. plantarum P-8 to modulate both innate and adaptive immune responses. This technical guide provides an in-depth overview of the immunomodulatory properties of L. plantarum P-8, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this probiotic strain.

## **Quantitative Data on Immunomodulatory Effects**

The immunomodulatory effects of Lactobacillus plantarum P-8 have been quantified across various studies, demonstrating its influence on cytokine production, immune cell populations, and immunoglobulin levels. The following tables summarize the key quantitative findings.

# Table 1: Effect of Lactobacillus plantarum P-8 on Cytokine Levels in Stressed Adults



Cytokine	Change	Mean Differenc e	95% Confiden ce Interval	p-value	Study Duration	Referenc e
IFN-y	Reduction	8.07 pg/ml	-11.2 to -4.93	< 0.001	12 weeks	[2]
TNF-α	Reduction	1.52 pg/ml	-2.14 to -0.89	< 0.001	12 weeks	[2]

**Table 2: Immunomodulatory Effects of Lactobacillus** 

plantarum P-8 in Broiler Chickens

Parameter	Effect	Significance (p-value)	Study Duration	Reference
Fecal Secretory IgA (sIgA)	Increased	≤0.027	42 days	[1]
IgA+ Lymphocytes (Jejunum & Peyer's Patches)	Increased	<0.001	42 days	[1]
CD3+ T cells (Small Intestine)	Increased	-	42 days	[1]
CD4+ T cells (Intestinal Tissues)	Significantly Increased	<0.0052	42 days	[1]
Th1 and Th2 Cytokine Expression	Enhanced	-	14 days	[1]

Table 3: Effect of Lactobacillus plantarum P-8 on Cytokine Levels in Neonatal Piglets



Cytokine	Change	Significance (p-value)	Study Context	Reference
IL-2	Reduced	< 0.05	Spraying of L. plantarum P-8 fermentation broth	[3]
IL-6	Reduced	< 0.05	Spraying of L. plantarum P-8 fermentation broth	[3]

Table 4: General Immunomodulatory Effects of

Lactobacillus plantarum (Meta-analysis)

Cytokine	<b>Change</b>	Mean Difference (pg/mL)	95% Confidence Interval	p-value	Reference
IL-4	Reduced	-0.48	-0.79 to -0.17	< 0.05	[4]
IL-10	Increased	9.88	6.52 to 13.2	< 0.05	[4]
TNF-α	Reduced	-2.34	-3.5 to -1.19	< 0.05	[4]
IFN-γ	Reduced	-0.99	-1.56 to -0.41	< 0.05	[4]

## **Experimental Protocols**

This section outlines the detailed methodologies for key experiments cited in the literature on the immunomodulatory properties of Lactobacillus plantarum P-8.

# Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a general method for quantifying cytokine concentrations in biological samples such as serum, plasma, or cell culture supernatants.



#### Materials:

- 96-well ELISA plates
- Capture antibody (specific to the cytokine of interest)
- Detection antibody (biotinylated, specific to the cytokine of interest)
- Recombinant cytokine standard
- Assay diluent (e.g., PBS with 1% BSA)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Streptavidin-HRP conjugate
- TMB substrate solution
- Stop solution (e.g., 2N H2SO4)
- Microplate reader

#### Procedure:

- Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer.
   Incubate overnight at 4°C.
- Blocking: Wash the plate with wash buffer. Add blocking buffer (e.g., assay diluent) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
- Sample and Standard Incubation: Wash the plate. Add diluted samples and a serial dilution
  of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
- Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
- Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP conjugate to each well.
   Incubate for 20-30 minutes at room temperature, protected from light.



- Development: Wash the plate. Add TMB substrate to each well and incubate until a color change is observed.
- Stopping the Reaction: Add stop solution to each well to stop the color development.
- Reading: Read the absorbance at 450 nm using a microplate reader.
- Quantification: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the cytokine concentrations in the samples.

## **Lymphocyte Proliferation Assay**

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, such as a probiotic.

#### Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) isolated from blood samples
- RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
- Lactobacillus plantarum P-8 (prepared as a heat-killed or live stimulus)
- Positive control (e.g., Phytohemagglutinin PHA)
- [3H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, CFSE)
- 96-well cell culture plates
- Scintillation counter (for [3H]-thymidine) or microplate reader (for non-radioactive assays)

#### Procedure:

- Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
- Cell Seeding: Adjust the PBMC concentration and seed them into a 96-well plate.



- Stimulation: Add the Lactobacillus plantarum P-8 preparation, PHA (positive control), or medium alone (negative control) to the respective wells.
- Incubation: Incubate the plate for a period of 3 to 6 days at 37°C in a humidified 5% CO2 incubator.
- Proliferation Measurement (using [<sup>3</sup>H]-thymidine):
  - Add [3H]-thymidine to each well and incubate for an additional 18-24 hours.
  - Harvest the cells onto a filter mat using a cell harvester.
  - Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Express the results as a stimulation index (SI), calculated as the mean counts
  per minute (CPM) of stimulated cultures divided by the mean CPM of unstimulated cultures.

## **Natural Killer (NK) Cell Activity Assay**

This assay evaluates the cytotoxic activity of NK cells against target tumor cells.

#### Materials:

- · Effector cells: PBMCs or isolated NK cells
- Target cells: K562 cell line (a human erythroleukemic cell line sensitive to NK cell-mediated lysis)
- Calcein-AM or other fluorescent dye for labeling target cells
- RPMI-1640 medium
- 96-well V-bottom plates
- Flow cytometer or fluorescence microplate reader

#### Procedure:

Target Cell Labeling: Label the K562 target cells with Calcein-AM.



- Co-culture: Co-culture the labeled target cells with the effector cells (PBMCs or isolated NK cells) at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.
- Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator to allow for cell lysis.
- Measurement of Lysis:
  - Centrifuge the plate and collect the supernatant.
  - Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence microplate reader.
  - Alternatively, analyze the cells by flow cytometry to determine the percentage of lysed target cells.
- Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the formula: %
   Specific Lysis = [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)] x 100

## Measurement of Fecal Secretory IgA (slgA)

This protocol describes the quantification of sIgA in fecal samples, a key indicator of mucosal immunity.

#### Materials:

- Fecal samples
- Extraction buffer (e.g., PBS with protease inhibitors)
- slgA ELISA kit
- Vortex mixer
- Centrifuge

#### Procedure:



### Sample Preparation:

- Weigh a portion of the fecal sample.
- Add a specific volume of extraction buffer and vortex thoroughly to create a homogenous suspension.
- Centrifuge the suspension at high speed to pellet the solid debris.
- Collect the supernatant, which contains the fecal extracts.
- ELISA for slgA:
  - Follow the manufacturer's instructions for the slgA ELISA kit. This typically involves a sandwich ELISA procedure similar to the one described for cytokines, using antibodies specific for human slgA.
- Data Normalization: Express the slgA concentration relative to the initial weight of the fecal sample (e.g., in μg/g of feces).

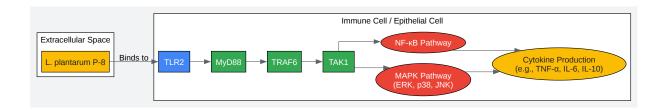
## **Signaling Pathways and Mechanisms of Action**

Lactobacillus plantarum P-8 exerts its immunomodulatory effects through the interaction of its cell surface components with pattern recognition receptors (PRRs) on immune and intestinal epithelial cells. This interaction triggers a cascade of intracellular signaling pathways, primarily involving Toll-like Receptor 2 (TLR2), Mitogen-Activated Protein Kinases (MAPKs), and Nuclear Factor-kappa B (NF-κB).

# TLR2-Mediated Recognition and Downstream Signaling

Lactobacillus plantarum strains are recognized by TLR2 on the surface of immune cells such as macrophages and dendritic cells, as well as on intestinal epithelial cells. This recognition initiates a signaling cascade that leads to the activation of downstream pathways.





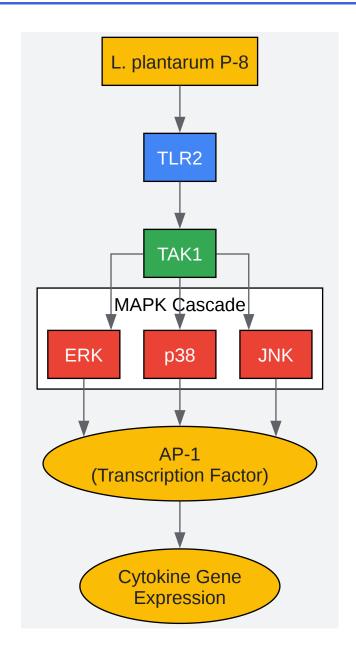
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Caption: TLR2 signaling cascade initiated by L. plantarum P-8.

## **Modulation of the MAPK Pathway**

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including inflammation and immune responses. Lactobacillus plantarum has been shown to modulate the phosphorylation of key MAPK proteins such as ERK, p38, and JNK, thereby influencing cytokine production.





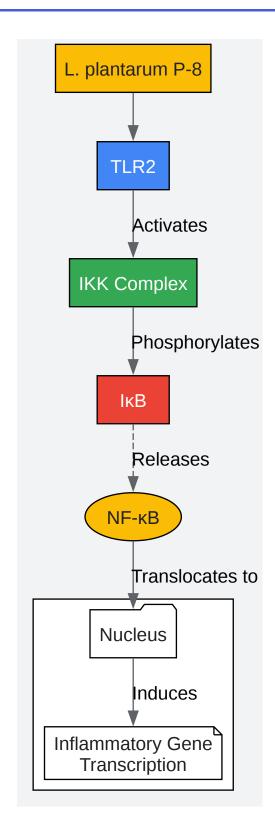
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Caption: Modulation of the MAPK pathway by L. plantarum P-8.

## Regulation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) pathway is a central regulator of inflammatory responses. In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Upon stimulation by L. plantarum, I $\kappa$ B is phosphorylated and degraded, allowing NF- $\kappa$ B to translocate to the nucleus and induce the transcription of pro- and anti-inflammatory genes.





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Caption: Regulation of the NF-кВ pathway by L. plantarum P-8.



## Conclusion

Lactobacillus plantarum P-8 demonstrates significant and multifaceted immunomodulatory properties. Its ability to influence a wide range of immune parameters, from cytokine profiles to cellular responses, underscores its potential as a therapeutic agent for conditions characterized by immune dysregulation. The data and protocols presented in this guide provide a solid foundation for further research and development in this promising area. A deeper understanding of the strain-specific mechanisms and the intricate signaling pathways involved will be crucial for harnessing the full therapeutic potential of Lactobacillus plantarum P-8 in clinical applications.

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